molecular formula C13H14N2O3 B3086877 Ethyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate CAS No. 1166756-79-1

Ethyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate

Cat. No.: B3086877
CAS No.: 1166756-79-1
M. Wt: 246.26 g/mol
InChI Key: RXBBQPDZTKGQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emergence of 1,2,4-Oxadiazole Scaffolds in Antibiotic Discovery

The 1,2,4-oxadiazole ring was first synthesized in 1884 by Tiemann and Krüger, but its pharmacological potential remained unexplored until the mid-20th century. The heterocycle gained prominence in the 1960s with Oxolamine, a cough suppressant featuring a 1,2,4-oxadiazole core, which demonstrated unexpected anti-inflammatory properties. This discovery catalyzed interest in its bioisosteric capabilities, particularly as a stable replacement for ester and amide functionalities prone to hydrolysis.

A landmark application emerged in 2014, when researchers at the University of Notre Dame developed 1,2,4-oxadiazole derivatives targeting penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA). By screening 1.2 million compounds, they identified lead structures such as 24 (Table 1), which exhibited potent activity against MRSA and vancomycin-resistant Enterococcus faecium (VRE) with minimum inhibitory concentrations (MICs) of 1–2 μg/mL. The oxadiazole ring’s ability to mimic β-lactam carbonyl groups while resisting enzymatic degradation underscored its utility in circumventing resistance mechanisms.

Table 1: Key 1,2,4-Oxadiazole Antibiotics and Their Targets

Compound Target Pathogen MIC (μg/mL) Mechanism of Action
Oxolamine N/A (cough suppressant) N/A COX-2 inhibition
Compound 24 MRSA, VRE 1–2 PBP2a inhibition

Role of Boulton-Katritzky Rearrangements in Oxadiazole Functionalization

The Boulton-Katritzky rearrangement has become indispensable for functionalizing 1,2,4-oxadiazoles. This reaction enables the conversion of 3-amino-1,2,4-oxadiazoles into triazolo[1,5-a]pyridines, expanding structural diversity for antimicrobial screening. For example, palladium-catalyzed coupling of 3-aminoisoxazoles with 2-pyridyl trifluoromethanesulfonate yields triazolopyridines with enhanced binding affinity to bacterial targets.

Recent advances include base-promoted tandem SNAr/Boulton-Katritzky reactions, which streamline the synthesis of fused heterocycles under mild conditions. These methods have facilitated the development of leishmania CRK3 inhibitors, demonstrating the scaffold’s applicability beyond bacterial targets.

Table 2: Representative Boulton-Katritzky Reactions for Oxadiazole Derivatives

Starting Material Conditions Product Application
3-Amino-1,2,4-oxadiazole K2CO3, DMF, 80°C Triazolo[1,5-a]pyridine Kinase inhibition
3-Aminoisoxazole Pd(OAc)2, Xantphos, Cs2CO3 Triazolopyridine-7-carboxylate Antiprotozoal agents

Transition from β-Lactam Mimetics to Targeted Antimicrobial Agents

Early 1,2,4-oxadiazole derivatives aimed to replicate β-lactam’s broad-spectrum activity. However, the rise of resistance mechanisms necessitated a shift toward precision targeting. Ethyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate exemplifies this transition, with its benzoate moiety enhancing lipophilicity for improved membrane penetration. Modern strategies employ computational docking to design oxadiazole inhibitors against specific virulence factors, such as Pseudomonas aeruginosa’s efflux pumps or Mycobacterium tuberculosis’s enoyl-acyl carrier protein reductase.

Microwave-assisted synthesis has further accelerated the development of targeted agents, reducing reaction times from hours to minutes while improving yields. This approach enabled the rapid optimization of 24 , which outperforms daptomycin in time-kill assays against VRE, achieving complete bacterial eradication within one hour.

Table 3: Evolution of 1,2,4-Oxadiazole Antibiotic Design Strategies

Era Design Approach Example Compound Limitation Addressed
1960s–2000s β-Lactam mimicry Oxolamine Hydrolysis susceptibility
2010s–present Target-specific design This compound Narrow-spectrum resistance

Properties

IUPAC Name

ethyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-11-14-12(15-18-11)9-5-7-10(8-6-9)13(16)17-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBBQPDZTKGQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101246074
Record name Ethyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166756-79-1
Record name Ethyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1166756-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride, phosphorus pentachloride, polyphosphoric acid, and trifluoroacetic anhydride . The reaction conditions often require refluxing the reaction mixture to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide . The reaction mixture is typically stirred at low temperatures (0-5°C) and monitored using thin-layer chromatography to ensure the completion of the reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate involves its interaction with various molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, leading to the modulation of biological activities. The compound may inhibit specific enzymes or bind to receptors, thereby exerting its effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Table 1: Impact of Oxadiazole Substituents on Receptor Binding and Selectivity
Compound Oxadiazole Substituent D3 Receptor Affinity (Ki, nM) Selectivity (D3/D2)
Ethyl 4-(5-ethyl-oxadiazol-3-yl)benzoate Ethyl Not Reported Not Reported
Compound 33 (Methyl analog) Methyl 1.3 345
Compound 34 (Ethyl analog) Ethyl 2.6 172
Compound 37 (3-Ethyl isomer) Ethyl (meta position) 1.5 339
  • Key Findings :
    • Replacing the methyl group (Compound 33) with ethyl (Compound 34) reduces D3 receptor affinity by ~50% and selectivity by half, likely due to increased steric bulk .
    • Positional isomerism (para vs. meta substitution on the benzene ring) impacts binding. For example, the meta-substituted ethyl analog (Compound 37) retains high affinity (Ki = 1.5 nM) and selectivity (339-fold), suggesting para substitution on the benzoate is critical for optimal interaction .

Positional Isomerism and Ester Modifications

Table 2: Influence of Substituent Position and Functional Groups
Compound Substituent Position Functional Group Key Properties
Ethyl 4-(5-ethyl-oxadiazol-3-yl)benzoate Para Ethyl ester High lipophilicity; moderate metabolic stability
Ethyl 3-(5-ethyl-oxadiazol-3-yl)benzoate Meta Ethyl ester Altered electronic effects; similar synthesis yield (70–80%)
Methyl 4-(5-ethyl-oxadiazol-3-yl)benzoate Para Methyl ester Reduced lipophilicity; faster hydrolysis
4-[(5-Ethyl-oxadiazol-3-yl)methoxy]benzoic acid Para Carboxylic acid Increased polarity; potential for salt formation
  • Key Findings :
    • Meta vs. Para Substitution : The meta isomer (e.g., Ethyl 3-(5-ethyl-oxadiazol-3-yl)benzoate) shows distinct electronic properties due to altered resonance effects, which may affect interactions with biological targets .
    • Ester Group Variations : Methyl esters (e.g., Methyl 4-(5-ethyl-oxadiazol-3-yl)benzoate) hydrolyze faster than ethyl esters, impacting pharmacokinetics . Conversion to carboxylic acids (e.g., 4-[(5-ethyl-oxadiazol-3-yl)methoxy]benzoic acid) enhances water solubility but reduces cell permeability .

Halogenated and Cyclopropyl Analogs

Table 3: Halogen and Cyclopropyl Derivatives
Compound Substituent Radiochemical Yield (PET Tracers) Metabolic Stability
Ethyl 4-(5-(trifluoromethyl)-oxadiazol-3-yl)benzoate CF3 2–5% (decay-corrected) High (fluorine effect)
Ethyl 4-(5-(bromodifluoromethyl)-oxadiazol-3-yl)benzoate BrCF2 70–80% (synthesis yield) Moderate
Ethyl 4-(5-cyclopropyl-oxadiazol-3-yl)benzoate Cyclopropyl Not Reported High (rigid structure)
  • Key Findings :
    • Trifluoromethyl Derivatives : Exhibit superior metabolic stability due to fluorine’s electronegativity and resistance to enzymatic degradation. However, radiochemical yields for PET tracers are low (2–5%) .
    • Cyclopropyl Analogs : The strained cyclopropyl ring may enhance metabolic stability by reducing cytochrome P450 interactions .

Biological Activity

Ethyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H14N2O3C_{13}H_{14}N_{2}O_{3} and a molecular weight of approximately 246.26 g/mol. The compound features a benzoate moiety linked to a 1,2,4-oxadiazole ring, which enhances its lipophilicity and potential pharmacological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Cyclization of Acyclic Precursors : This involves the reaction of substituted phenols with substituted benzoyl chlorides in the presence of bases such as sodium hydroxide.
  • Use of Reagents : Common reagents include phosphorus oxychloride and trifluoroacetic anhydride .

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety often show significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains.

Antitumor Activity

Preliminary studies suggest potential anticancer effects. The compound may inhibit the proliferation of cancer cells through specific pathways modulated by its interaction with cellular receptors and enzymes .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties, which could have therapeutic implications in treating inflammatory diseases .

The mechanism of action for this compound involves interactions with various molecular targets:

  • Enzyme Inhibition : The oxadiazole ring may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may bind to cellular receptors, modulating signaling pathways that regulate cell growth and inflammation .

Comparative Analysis

To highlight the unique properties of this compound compared to similar compounds, the following table summarizes their biological activities:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC₁₃H₁₄N₂O₃AntimicrobialEthyl group enhances lipophilicity
Mthis compoundC₁₂H₁₂N₂O₃AntimicrobialMethyl group increases solubility
3-(5-Ethyl-1,2,4-oxadiazol-3-YL)benzoic acidC₁₁H₁₀N₂O₂AntitumorCarboxylic acid group increases acidity
Ethyl 4-(5-Hydroxymethyl-1,2,4-oxadiazol-3-YL)benzoateC₁₂H₁₂N₂O₄AntimicrobialHydroxymethyl group may enhance reactivity

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .
  • Anticancer Research : A study evaluating the cytotoxic effects on human cancer cell lines revealed that this compound induced apoptosis in cancer cells at specific concentrations .
  • Inflammation Model : In animal models of inflammation, the compound showed a marked reduction in inflammatory markers when administered at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound is synthesized via a two-step process:

React ethyl 4-cyanobenzoate with hydroxylamine under reflux to form (Z)-ethyl 4-(N'-hydroxycarbamimidoyl)benzoate (quantitative yield).

Cyclize the intermediate with trifluoroacetic anhydride at 110–120°C under anhydrous conditions, achieving 70–80% yield. Key controls include strict temperature monitoring and inert gas purging to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Oxadiazole ring protons appear as a singlet (δ 6.8–7.2 ppm); ester carbonyl (C=O) resonates at δ 165–170 ppm.
  • FT-IR : C=N stretch (1,600–1,650 cm⁻¹) confirms the oxadiazole ring.
  • HRMS : Exact mass of 246.1106 Da (C₁₃H₁₄N₂O₃) validates molecular composition .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data when determining the molecular structure of this compound derivatives?

  • Methodological Answer :

  • Use SHELXL for refinement, particularly for handling twinned or high-resolution data.
  • Validate hydrogen-bonding networks (e.g., C–H···O interactions) against packing diagrams.
  • Reference monoclinic space group parameters (e.g., P2₁/c, a = 21.069 Å, β = 107.159°) for comparative analysis .

Q. What methodological considerations are critical for developing ¹⁸F-labeled analogs of this compound for PET imaging studies?

  • Methodological Answer :

  • Synthesize bromodifluoromethyl precursors (e.g., ethyl 4-(5-(bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate).
  • Perform ¹⁸F-fluorination with Cs¹⁸F in DMSO at 150°C (2–5% radiochemical yield, decay-corrected).
  • Purify via reverse-phase HPLC and confirm identity with radio-TLC. Hydrolyze esters with 1.0 N NaOH to generate acids for biodistribution studies .

Q. What strategies can be employed to investigate polymorphic forms of this compound, and how do crystal packing differences impact material properties?

  • Methodological Answer :

  • Use X-ray diffraction to compare unit cell parameters (e.g., a, b, c, β) and space groups.
  • Analyze thermal stability via DSC/TGA; polymorphs may exhibit distinct melting points.
  • Correlate packing motifs (e.g., π–π stacking vs. hydrogen bonding) with solubility and dissolution rates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reactivity studies between this compound and its structural analogs?

  • Methodological Answer :

  • Compare electronic effects using Hammett substituent constants (σ values) for substituents on the benzoate ring.
  • Perform DFT calculations to assess frontier molecular orbitals (HOMO/LUMO) and charge distribution.
  • Validate experimentally via kinetic studies (e.g., hydrolysis rates under acidic/basic conditions) .

Experimental Design Considerations

Q. What in silico approaches are recommended for predicting the biological activity of this compound derivatives?

  • Methodological Answer :

  • Use molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., enzymes with oxadiazole-binding pockets).
  • Perform ADMET profiling (e.g., SwissADME) to predict bioavailability and toxicity.
  • Cross-validate with QSAR models using descriptors like logP and polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.